REACTION_CXSMILES
|
[Mn]([O-])(=O)(=O)=O.[K+].[CH:7]1([N:10]2[C:14]([S:15][CH3:16])=[N:13][N:12]=[C:11]2[C:17]2[CH:22]=[CH:21][N:20]=[CH:19][CH:18]=2)[CH2:9][CH2:8]1.S([O-])(O)=[O:24].[Na+].[OH2:28]>C(O)(=O)C>[CH:7]1([N:10]2[C:14]([S:15]([CH3:16])(=[O:24])=[O:28])=[N:13][N:12]=[C:11]2[C:17]2[CH:22]=[CH:21][N:20]=[CH:19][CH:18]=2)[CH2:9][CH2:8]1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
525 mg
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
4-(4-cyclopropyl-5-methylsulfanyl-4H-[1,2,4]triazol-3-yl)-pyridine
|
Quantity
|
514 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)N1C(=NN=C1SC)C1=CC=NC=C1
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
After stirring for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with chloroform
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1C(=NN=C1S(=O)(=O)C)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 546.7 mg | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |